4-(Carboxydifluoromethyl)benzoic Acid
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Overview
Description
4-(Carboxydifluoromethyl)benzoic Acid, also known by its IUPAC name 4-[carboxy(difluoro)methyl]benzoic acid, is a chemical compound with the molecular formula C9H6F2O4 and a molecular weight of 216.14 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a carboxydifluoromethyl group at the para position. It is a solid at room temperature and is commonly used in various research and industrial applications.
Preparation Methods
The synthesis of 4-(Carboxydifluoromethyl)benzoic Acid can be achieved through several synthetic routes. One common method involves the reaction of benzeneacetic acid, 4-carboxy-α,α-difluoro-, 1-ethyl ester with appropriate reagents under controlled conditions . The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
4-(Carboxydifluoromethyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where different substituents can replace the hydrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-(Carboxydifluoromethyl)benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-(Carboxydifluoromethyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The carboxydifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(Carboxydifluoromethyl)benzoic Acid can be compared with other similar compounds, such as:
Benzoic Acid: A simpler compound with a single carboxyl group attached to a benzene ring.
4-Carboxyphenylboronic Acid: Contains a boronic acid group instead of the carboxydifluoromethyl group.
4-Fluorobenzoic Acid: Contains a single fluorine atom attached to the benzene ring. The uniqueness of this compound lies in the presence of the carboxydifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
4-[carboxy(difluoro)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11,8(14)15)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOJGCBIRXREAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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